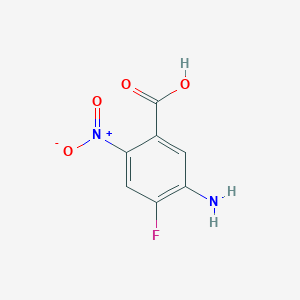

5-Amino-4-fluoro-2-nitrobenzoic acid

Description

Contextualization within Halogenated and Nitrated Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental structures in organic chemistry. The introduction of halogen and nitro groups onto the benzene (B151609) ring significantly alters the electronic properties and reactivity of the parent molecule. Halogens, such as fluorine, are highly electronegative and can influence the acidity of the carboxylic acid group and the regioselectivity of further reactions. The presence of fluorine can also enhance properties like metabolic stability and lipophilicity in biologically active molecules, a common strategy in drug design. ontosight.aimdpi.com

Nitro groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution and direct incoming groups to the meta position. wikipedia.org The nitration of benzoic acid typically requires strong acidic conditions. orgsyn.orggoogle.com Nitrobenzoic acids themselves are important precursors, for instance, in the synthesis of dyes and anesthetics. wikipedia.org

5-Amino-4-fluoro-2-nitrobenzoic acid belongs to this class of substituted benzoic acids. Its structure is a prime example of how multiple functional groups can be strategically placed on an aromatic ring to create a highly functionalized and reactive molecule. This strategic substitution is crucial for its role as a versatile intermediate in organic synthesis.

Below is a table comparing the properties of this compound with related halogenated and nitrated benzoic acid derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C7H5FN2O4 | 200.13 | Not specified |

| 5-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | 185.11 | 131-134 |

| 2-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | 185.11 | 142-144 |

| 4-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | 185.11 | 140-145 |

| 3-Nitrobenzoic acid | C7H5NO4 | 167.12 | 140-142 |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comglpbio.com

Significance as a Multifunctional Organic Intermediate

The significance of this compound lies in its multifunctionality, which makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. nih.govopenaccessjournals.com Organic intermediates are compounds that are formed during a multi-step synthesis and are subsequently converted into the final product. nih.gov

The three distinct functional groups on the molecule's aromatic ring—amino (-NH2), fluoro (-F), and nitro (-NO2)—along with the carboxylic acid (-COOH) group, provide multiple reaction sites. This allows chemists to selectively modify the molecule in a stepwise fashion to build intricate molecular architectures. For example, the amino group can be acylated or alkylated, the carboxylic acid can be converted into esters or amides, and the nitro group can be reduced to an amine, which can then undergo further reactions. jeeadv.ac.in

This versatility makes it a key building block for creating libraries of compounds for high-throughput screening in the search for new therapeutic agents. nih.gov The strategic placement of the fluorine atom is particularly noteworthy, as fluorinated organic compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. ontosight.ai

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is primarily linked to its application in synthetic organic chemistry and medicinal chemistry. Research involving this compound often focuses on its use as a starting material for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov

Recent research trajectories indicate a growing interest in the development of novel synthetic methodologies that utilize multifunctional building blocks like this compound to streamline the synthesis of complex drug candidates. The ability to perform sequential and regioselective reactions on this intermediate allows for the efficient construction of diverse molecular scaffolds.

The compound and its close analogs are instrumental in the synthesis of various biologically active molecules. For instance, similar fluorinated and nitrated benzoic acid derivatives are used in the synthesis of anti-inflammatory drugs, kinase inhibitors for cancer therapy, and agents targeting multidrug-resistant pathogens. innospk.comresearchgate.net The ongoing exploration of new reactions and applications for this versatile intermediate ensures its continued relevance in academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZMDEZSMNZQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Amino 4 Fluoro 2 Nitrobenzoic Acid

Strategic Precursor Selection and Initial Functionalization

Utilization of Dihalogenated Benzoic Acid Precursors (e.g., 4,5-Difluoro-2-nitrobenzoic Acid)

A common and effective strategy commences with a dihalogenated benzoic acid derivative, such as 4,5-Difluoro-2-nitrobenzoic Acid. This precursor is advantageous as it already contains the desired fluoro and nitro groups in the correct orientation relative to the carboxylic acid. The synthesis of 4,5-Difluoro-2-nitrobenzoic acid itself can be achieved by the oxidation of the corresponding aldehyde, 4,5-Difluoro-2-nitrobenzaldehyde. This aldehyde is a highly activated substrate for nucleophilic aromatic substitution due to the presence of two fluorine atoms and a strong electron-withdrawing nitro group.

The core of this synthetic approach lies in the selective substitution of one of the fluorine atoms with an amino group, a transformation that will be discussed in detail in the subsequent sections. The presence of two fluorine atoms offers the potential for sequential nucleophilic aromatic substitution reactions, allowing for the introduction of different nucleophiles if required. nih.gov

Approaches involving Substituted Aniline (B41778) or Benzaldehyde (B42025) Derivatives

Alternative synthetic routes can be envisioned starting from appropriately substituted aniline or benzaldehyde derivatives. For instance, a synthetic pathway could involve the nitration of a fluorinated aminobenzoic acid or the amination of a fluorinated nitrobenzoic acid. The synthesis of related compounds, such as 2-amino-4-fluorobenzoic acid, has been achieved from 4-fluorohalogenobenzoic acids through nitration followed by reduction. google.com Similarly, methods for preparing 2-amino-5-fluorobenzoic acid from 4-fluoroaniline (B128567) have been developed, involving condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidation. google.com

Another approach could start with a compound like 2-Fluoro-5-nitrobenzaldehyde. researchgate.netchemicalbook.com This aldehyde can undergo cyclocondensation reactions with amidines, which could potentially be followed by oxidation of the aldehyde to a carboxylic acid and subsequent functional group manipulations to arrive at the target molecule. researchgate.net

Regioselective Synthesis Pathways

Achieving the desired arrangement of substituents on the aromatic ring is paramount. Regioselectivity is controlled through the strategic use of activating and directing groups, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

The key transformation in the synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid from 4,5-Difluoro-2-nitrobenzoic Acid is a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of the fluorine atom at the C-5 position by an amino group. The SNAr mechanism is particularly effective for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

Role of Activating Groups for Fluorine Displacement

The success of the SNAr reaction is heavily dependent on the presence of activating groups on the benzene (B151609) ring. In the case of 4,5-Difluoro-2-nitrobenzoic Acid, the nitro group (NO₂) plays a crucial role as a powerful electron-withdrawing group. masterorganicchemistry.com Its presence significantly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. nih.gov

The position of the activating group relative to the leaving group (fluorine) is critical. Electron-withdrawing groups located ortho or para to the leaving group provide the most significant rate enhancement. masterorganicchemistry.com In 4,5-Difluoro-2-nitrobenzoic Acid, the nitro group at the C-2 position is ortho to the fluorine at C-4 and meta to the fluorine at C-5. However, the carboxylic acid group at C-1 also influences the reactivity. The primary site of nucleophilic attack is typically the position that is most activated. In analogous compounds, the para-activating effect of a nitro group is very strong. The interplay of the electronic effects of both the nitro and carboxyl groups dictates the regioselectivity of the substitution.

The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step in SNAr is usually the initial nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon atom more electrophilic and susceptible to attack. youtube.com

Optimization of Nucleophile Introduction for Amino Group Incorporation

The introduction of the amino group is typically achieved using ammonia (B1221849) or a protected form of ammonia as the nucleophile. The reaction conditions, including the choice of solvent, temperature, and base, are optimized to maximize the yield and regioselectivity of the amination reaction.

For instance, in the synthesis of related quinazoline (B50416) derivatives, the optimization of nucleophilic substitution reactions involved screening different solvents and bases. It was found that using a bulkier base like diisopropylethylamine (DIPEA) and a higher boiling point solvent like ethanol (B145695) could significantly improve the yield of the desired product. acs.org Similar optimization strategies would be applicable to the synthesis of this compound.

The table below summarizes the key precursors and reactions involved in the synthesis of this compound and related compounds.

| Precursor | Reagents and Conditions | Product | Reaction Type | Reference |

| 4,5-Difluoro-2-nitrobenzaldehyde | 15% Sodium hydroxide, reflux | 4,5-Difluoro-2-nitrobenzoic acid | Oxidation | |

| 4,5-Difluoro-2-nitrobenzoic Acid | Ammonia or protected amine | This compound | Nucleophilic Aromatic Substitution (SNAr) | N/A |

| 4-Fluorohalogenobenzoic acid | Nitrating agent, then reduction | 2-Amino-4-fluorobenzoic acid | Nitration, Reduction | google.com |

| 4-Fluoroaniline | Chloral hydrate, hydroxylamine hydrochloride; H₂SO₄; H₂O₂ | 2-Amino-5-fluorobenzoic acid | Condensation, Cyclization, Oxidation | google.com |

| 2-Fluoro-5-nitrobenzaldehyde | Amidines | 2-Methyl-6-nitroquinazoline | Cyclocondensation | researchgate.net |

Electrophilic Nitration Strategies for Nitro Group Installation

A key transformation in the synthesis of this compound involves the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The regiochemical outcome of this nitration is dictated by the directing effects of the substituents already present on the benzene ring. For instance, in a precursor like 4-fluoro-3-aminobenzoic acid, the amino (-NH2) and fluoro (-F) groups play a pivotal role in determining the position of the incoming nitro (-NO2) group.

The amino group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance. stackexchange.comlibretexts.org When both are present, their combined influence, along with steric hindrance, must be considered. In an acidic nitrating medium, the amino group is protonated to form an anilinium ion (-NH3+), which is a meta-director. doubtnut.comyoutube.com This can significantly alter the regioselectivity of the nitration reaction.

A plausible synthetic approach could involve the nitration of a precursor where the directing groups favor the desired substitution pattern. For example, starting with 4-fluorobenzoic acid, nitration using a mixture of nitric acid and sulfuric acid would likely direct the nitro group to the 3-position, yielding 4-fluoro-3-nitrobenzoic acid. nih.govprepchem.com Subsequent reduction of the nitro group to an amino group, followed by a second nitration, would then need to be carefully controlled to achieve the desired 2-nitro isomer. The conditions for such nitrations, including temperature and the specific nitrating agent, are critical for controlling the outcome. acs.orgresearchgate.net

Oxidation Reactions for Carboxylic Acid Formation from Toluenes

An alternative synthetic route involves the formation of the carboxylic acid functionality at a later stage. This can be achieved by the oxidation of a methyl group on a substituted toluene (B28343) precursor. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are commonly employed for this transformation. chemicalbook.com For instance, a plausible precursor, 4-fluoro-2-nitrotoluene-5-amine, could be oxidized to yield the target molecule.

The oxidation of a methyl group on an aromatic ring is a robust and well-established reaction. For example, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid in good yield using KMnO4. chemicalbook.comresearchgate.net The reaction conditions, such as temperature and the presence of a phase transfer catalyst, can significantly influence the efficiency of the oxidation. researchgate.net This strategy allows for the introduction of the amino and nitro groups onto a simpler toluene backbone before the final oxidation step to the benzoic acid.

Modern Synthetic Techniques and Catalysis

Modern synthetic chemistry offers a range of techniques that can enhance the efficiency and selectivity of organic reactions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. ajchem-a.comresearchgate.net In the context of synthesizing this compound, microwave assistance could be applied to several steps. For instance, the oxidation of a nitrotoluene precursor to the corresponding benzoic acid, which can be a lengthy process under conventional heating, can be significantly accelerated using microwave heating. mdpi.com Studies have shown that the oxidation of toluene with KMnO4 can be completed in minutes under microwave conditions, compared to hours of refluxing. ajchem-a.com Similarly, microwave-assisted reduction of nitro groups to amines has also been reported to be highly efficient. uzh.ch

Palladium-Catalyzed Reactions in Related Benzoic Acid Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not a direct step in the proposed synthetic routes, palladium catalysis is highly relevant for the derivatization of benzoic acid systems. For example, palladium-catalyzed reactions can be used for the synthesis of substituted aminobenzoic acids. acs.orgacs.org These methods could be employed to introduce the amino group or to further functionalize the aromatic ring of intermediates in the synthesis of this compound or its derivatives. nih.govorganic-chemistry.org

Control of Reaction Parameters for Yield and Purity

Optimizing the yield and purity of the final product in a multi-step synthesis requires careful control of various reaction parameters at each stage. nih.govlibretexts.org

For the oxidation of a toluene precursor , the choice of oxidizing agent and the reaction temperature are paramount. The amount of oxidizing agent must be carefully controlled to ensure complete conversion without causing unwanted side reactions. The pH of the reaction mixture during workup is also important for the efficient isolation of the carboxylic acid product.

In reduction reactions , such as the conversion of a nitro group to an amino group, the choice of reducing agent and catalyst is key. Catalytic hydrogenation, for example, offers a clean and efficient method for this transformation. google.com The catalyst loading, hydrogen pressure, and reaction temperature must be optimized to achieve high yield and purity.

Chemical Reactivity and Derivatization Studies of 5 Amino 4 Fluoro 2 Nitrobenzoic Acid

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is a key site for chemical modification.

Catalytic Reduction to Amino Functionalities

The reduction of the nitro group in 5-amino-4-fluoro-2-nitrobenzoic acid to an amino group is a pivotal transformation, yielding 2,5-diamino-4-fluorobenzoic acid. This conversion is most commonly achieved through catalytic hydrogenation. masterorganicchemistry.com A variety of catalysts and reducing agents have been shown to be effective for the reduction of aromatic nitro compounds. nih.govnih.govnumberanalytics.com

Catalytic hydrogenation is a widely employed method for this transformation. google.com This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.orggoogle.com The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids has been successfully carried out in aqueous solutions at a pH of 5 to 7 and under hydrogen pressures of less than 100 psig. google.com

Another common approach involves the use of metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com Additionally, reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst can also be employed for the reduction of nitroanilines. nih.gov The reduction of 2-nitroaniline (B44862) to o-phenylenediamine, a structurally similar transformation, is often carried out using sodium borohydride or hydrazine (B178648) hydrate (B1144303) in the presence of various catalytic systems. nih.gov

Table 1: Catalytic Systems for the Reduction of Aromatic Nitro Compounds

| Catalyst System | Reducing Agent | Substrate Example | Product | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas | Nitrobenzoic Acid | Aminobenzoic Acid | google.com |

| Raney Nickel | Hydrogen Gas | Aromatic Nitro Group | Aromatic Amine | masterorganicchemistry.com |

| Iron (Fe) in Acid | - | Aromatic Nitro Group | Aromatic Amine | masterorganicchemistry.com |

| Copper Ferrite Nanoparticles | Sodium Borohydride | 4-Nitroaniline | p-Phenylenediamine | nih.gov |

Pathways to Other Nitrogen-Containing Functional Groups

Beyond complete reduction to an amine, the nitro group of aromatic compounds can be selectively transformed into other nitrogen-containing functionalities under specific reaction conditions. These transformations open up diverse synthetic possibilities.

Hydroxylamines: The partial reduction of nitroaromatics can yield N-aryl hydroxylamines. This selective hydrogenation can be achieved using supported platinum catalysts, such as Pt/SiO2, in a hydrogen atmosphere. The selectivity of this reaction is often enhanced by the addition of amines like triethylamine (B128534) and dimethyl sulfoxide, which can promote the conversion of the nitroaromatic while inhibiting the further reduction of the hydroxylamine (B1172632) to an aniline (B41778). rsc.org Other methods for preparing aryl hydroxylamines include the use of Raney nickel and hydrazine at low temperatures (0-10 °C) and reduction with zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.orgmdpi.com

Azo and Azoxy Compounds: The reduction of aromatic nitro compounds can also lead to the formation of azo and azoxy compounds, which are molecules containing N=N and N=N(O) linkages, respectively. The formation of symmetric azo compounds can be achieved using ethylenediamine (B42938) as a selective reducing agent. acs.org Treatment of aromatic nitro compounds with metal hydrides is another effective method for obtaining good yields of azo compounds. wikipedia.org The selective synthesis of azoxy compounds from nitroaromatics can be accomplished through photocatalytic reduction using supported silver-copper (B78288) alloy nanoparticles under visible light irradiation. rsc.org Additionally, enzymatic reduction by bacteria from the human intestinal tract has been shown to convert nitroaromatic compounds to their corresponding aromatic amines, with azoreductase and nitroreductase activities being implicated. nih.gov

Table 2: Reagents for the Transformation of Aromatic Nitro Groups to Other Nitrogen Functionalities

| Target Functional Group | Reagent/Catalyst System | Substrate Example | Reference |

| Hydroxylamine | Pt/SiO2, Triethylamine, DMSO, H2 | Substituted Nitroaromatics | rsc.org |

| Hydroxylamine | Raney Nickel, Hydrazine | Aromatic Nitro Compounds | wikipedia.org |

| Azo Compound | Ethylenediamine | Aromatic Nitro Compounds | acs.org |

| Azoxy Compound | Ag-Cu Alloy NPs, Visible Light | Nitrobenzene | rsc.org |

Reactions of the Amino Group

The amino group in this compound is a nucleophilic center and a site for various derivatization reactions, including acylation and the formation of advanced chemical entities.

Acylation and Amide Formation

The amino group of anthranilic acid derivatives readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. This reaction is fundamental in the synthesis of various heterocyclic compounds. For instance, the reaction of anthranilic acid with substituted benzoyl chlorides in the presence of a base like triethylamine leads to the formation of N-benzoyl anthranilic acids. nih.gov

These N-acyl anthranilic acid derivatives can then undergo intramolecular cyclization to form benzoxazin-4-ones. nih.goviau.ir This cyclization can be promoted by dehydrating agents like silica (B1680970) gel or bentonite (B74815) under solvent-free conditions by heating the N-acyl derivative to its melting point. iau.ir Alternatively, reagents like acetic anhydride (B1165640) can be used for the cyclodehydration. uomosul.edu.iqorganic-chemistry.org The formation of benzoxazinones is a versatile route for the synthesis of other important heterocyclic systems, such as quinazolinones. iau.ir

Derivatization for Advanced Chemical Entities

The unique arrangement of the amino and carboxylic acid groups in an ortho relationship in anthranilic acid and its derivatives makes them valuable precursors for the synthesis of a wide range of advanced chemical entities, particularly heterocyclic compounds with potential biological activity.

The synthesis of benzoxazinones from N-acyl anthranilic acids is a key step towards more complex molecules. nih.govmdpi.com These benzoxazinones can serve as intermediates for the preparation of quinazolinones and quinolines. iau.ir The reaction of anthranilic acids with ortho esters can also lead to the formation of benzoxazin-4-ones. mdpi.com

Furthermore, the amino group can be a key component in the construction of other heterocyclic systems. For example, derivatives of aminobenzoic acid have been used to synthesize compounds with antioxidant and cholinesterase inhibitory activities. researchgate.net The synthesis of these derivatives often involves the formation of amides, hydrazides, and Schiff bases. researchgate.net

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group in this compound provides another handle for chemical modification, most notably through esterification.

Fischer esterification, a classic method for forming esters, is applicable to aminobenzoic acid derivatives. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. For example, 4-amino-3-nitrobenzoic acid can be converted to its methyl ester via Fischer esterification. bond.edu.au This suggests that a similar transformation is feasible for this compound.

The synthesis of amino acid ester derivatives has been explored for various applications, including the development of compounds with antitumor activity. nih.gov In such syntheses, the carboxylic acid is often activated, for example with HOBt and EDC·HCl, before being reacted with an amino acid ester hydrochloride in the presence of a base like triethylamine. nih.gov

The carboxylic acid can also be converted to other functional groups. For instance, it can be transformed into an acid chloride, which is a more reactive intermediate for the formation of amides and other derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is readily converted into its corresponding esters and amides through standard synthetic protocols. These reactions are fundamental for modifying the compound's solubility, polarity, and for protecting the carboxylic acid group during subsequent transformations.

Esterification is typically achieved under acidic conditions (e.g., Fischer esterification) by refluxing the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid. Alternatively, milder methods involving alkyl halides and a base can be employed.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Direct amidation can also be achieved using catalysts like titanium tetrafluoride (TiF4) in refluxing toluene (B28343). researchgate.net

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 5-amino-4-fluoro-2-nitrobenzoate |

| Amidation | Benzylamine (BnNH₂), EDC, DMAP, CH₂Cl₂ | N-Benzyl-5-amino-4-fluoro-2-nitrobenzamide |

| Amidation | Morpholine, TiF₄ (cat.), Toluene, Reflux researchgate.net | (5-Amino-4-fluoro-2-nitrophenyl)(morpholino)methanone |

Reduction to Alcohol Derivatives

The reduction of the carboxylic acid group in this compound to a primary alcohol yields (5-amino-4-fluoro-2-nitrophenyl)methanol. This transformation requires careful selection of reducing agents to avoid the simultaneous reduction of the nitro group.

While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and the nitro group, more selective reagents are preferred. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of nitro groups.

An alternative, two-step procedure involves first activating the carboxylic acid, for example, by converting it to a mixed anhydride or an active ester, followed by reduction with a milder hydride reagent like sodium borohydride (NaBH₄). researchgate.netcore.ac.uk This method often provides good yields and preserves the nitro functionality. researchgate.net Biocatalytic methods using specific microorganisms can also achieve enantioselective reduction of related keto-acids to chiral alcohols, suggesting a potential route for chiral derivatives. nih.gov

| Substrate | Reagents and Conditions | Product | Key Feature |

| This compound | 1. Isobutyl chloroformate, NMM, THF2. NaBH₄, H₂O researchgate.net | (5-Amino-4-fluoro-2-nitrophenyl)methanol | Selective reduction of activated carboxylic acid |

| This compound | BH₃·THF, Reflux | (5-Amino-4-fluoro-2-nitrophenyl)methanol | Direct reduction of carboxylic acid |

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Fluoro Position

The fluorine atom at the C-4 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the presence of the strong electron-withdrawing nitro group in the ortho position, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. nih.govnih.gov The SNAr reaction is a powerful tool for introducing a wide variety of functional groups at the C-4 position by displacing the fluoride (B91410) ion. nih.gov

A diverse range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reaction typically proceeds under basic conditions in a polar aprotic solvent. For example, reaction with primary or secondary amines leads to the formation of 4-amino derivatives, while reaction with sodium methoxide (B1231860) yields the corresponding 4-methoxy compound. This reaction is a cornerstone in the synthesis of complex molecules derived from fluorinated nitroaromatics. researchgate.net

| Nucleophile | Reagents and Conditions | Product |

| Pyrrolidine | K₂CO₃, DMSO, 100 °C | 5-Amino-2-nitro-4-(pyrrolidin-1-yl)benzoic acid |

| Sodium Methoxide (NaOMe) | Methanol, Reflux | 5-Amino-4-methoxy-2-nitrobenzoic acid |

| Benzylamine | Et₃N, Acetonitrile (B52724), Reflux | 5-Amino-4-(benzylamino)-2-nitrobenzoic acid |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Aromatic Modification

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.comnih.gov While aryl fluorides are generally the least reactive among aryl halides for such transformations due to the strong C-F bond, advancements in catalyst design have enabled their use in cross-coupling reactions. nih.gov

For this compound, the C-F bond can potentially undergo oxidative addition to a low-valent palladium center, particularly with specialized catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald ligands) and specific bases and solvents. nih.gov The reaction would couple the aryl fluoride core with various aryl or vinyl boronic acids, leading to the synthesis of complex biaryl structures. To prevent side reactions, the carboxylic acid and amino groups are often protected prior to the coupling reaction.

| Coupling Partner | Catalyst System | Base / Solvent | Product (Illustrative) |

| Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 5'-Amino-2'-nitro-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, RuPhos | Cs₂CO₃, Dioxane, 110 °C | 5-Amino-4-(4-methoxyphenyl)-2-nitrobenzoic acid |

Exploration of Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The structure of this compound, possessing both an amine and a carboxylic acid functional group, makes it an ideal substrate for certain MCRs, particularly isocyanide-based reactions like the Ugi four-component reaction (U-4CR). nih.gov

In a U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. This compound can serve as both the amine and carboxylic acid component. When reacted with an aldehyde and an isocyanide, it can lead to the formation of complex heterocyclic structures through an intramolecular Ugi reaction, or act as a bifunctional building block in intermolecular reactions. This capability allows for the rapid construction of diverse and complex molecular scaffolds from simple precursors.

| MCR Type | Other Components | Solvent | Product Type |

| Ugi Four-Component Reaction (U-4CR) | Benzaldehyde (B42025), tert-Butyl isocyanide | Methanol | α-Acylamino amide derivative |

| Passerini Three-Component Reaction (as acid) | Benzaldehyde, tert-Butyl isocyanide | CH₂Cl₂ | α-Acyloxy amide derivative |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Structures

The utility of a substituted benzoic acid derivative is determined by the reactivity and positioning of its functional groups—amino, fluoro, nitro, and carboxylic acid. These groups provide multiple reaction sites for cyclization and condensation reactions essential for building complex molecular architectures.

Synthesis of Oxazepines and Dibenzazocines

A detailed search of chemical literature did not yield specific examples or established protocols for the synthesis of oxazepines or dibenzazocines using 5-Amino-4-fluoro-2-nitrobenzoic acid as the primary building block. Research in this area has more commonly cited the use of related isomers, such as 2-fluoro-5-nitrobenzoic acid, for the construction of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines through nucleophilic aromatic substitution (SNAr) pathways.

Precursor for Pyrrolobenzodiazepines and Quinazolinones

Intermediate in the Synthesis of Specialty Chemical Classes

This compound is categorized as a valuable intermediate in organic synthesis. glpbio.com Its poly-functional nature, with reactive sites for amidation, electrophilic, and nucleophilic substitution, makes it a theoretically versatile starting material. However, specific, published syntheses of distinct specialty chemical classes derived from this particular compound are not extensively reported.

Role in the Design and Construction of Molecular Electrets

Contributions to Supramolecular Chemistry and Crystal Engineering

The potential for forming intricate hydrogen-bonding networks is high in this compound, due to the presence of the carboxylic acid (donor and acceptor), amino group (donor), and nitro group (acceptor).

Investigation of Hydrogen Bonding Networks

A search for crystallographic data and crystal engineering studies for this compound did not yield specific results. While studies on related molecules, such as 4-fluoro-2-(phenylamino)benzoic acid, detail the formation of acid-acid dimers via O—H⋯O hydrogen bonds, a similar in-depth analysis for the title compound is not present in the available literature. iucr.org The crystal structure of the non-fluorinated analogue, 5-amino-2-nitrobenzoic acid, shows that adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups. chemicalbook.com

Co-crystal Formation and Analysis

Co-crystallization is a widely utilized technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other organic molecules. This process involves the formation of a crystalline structure containing two or more different molecules in the same crystal lattice. The analysis of these co-crystals, typically through techniques such as X-ray diffraction, differential scanning calorimetry, and spectroscopy, provides insights into the intermolecular interactions that govern the crystal packing and the resulting material properties. However, a thorough review of scientific databases and publications reveals no specific studies on the formation and analysis of co-crystals involving this compound.

Development of Materials with Specific Optical Properties

Organic molecules with nitro and amino functional groups, along with fluorine substituents, are often investigated for their potential in creating materials with interesting optical properties, including nonlinear optical (NLO) activity and specific fluorescence characteristics. The electronic nature of these substituents can lead to large molecular hyperpolarizabilities, which are a prerequisite for second-order NLO materials. Research in this area typically involves the synthesis of derivatives, characterization of their light absorption and emission properties, and evaluation of their performance in optical applications. At present, there is a lack of published research detailing the synthesis or investigation of materials derived from this compound for specific optical properties.

While the constituent functional groups of this compound suggest potential for exploration in these fields, the scientific community has yet to publish findings on its specific use in these applications.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 5-Amino-4-fluoro-2-nitrobenzoic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete analysis.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The positions of these signals are influenced by the electronic effects of the four different substituents. The electron-donating amino group (-NH₂) tends to shield nearby protons (shifting them to a lower ppm value), while the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups will deshield them (shifting them to a higher ppm value).

The ¹³C NMR spectrum will provide information on the carbon framework. Seven distinct signals are anticipated: one for the carboxylic acid carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons are indicative of the attached substituent, with carbons bonded to electronegative atoms (F, N, O) appearing at higher ppm values.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on general principles of NMR spectroscopy. Actual experimental values may vary.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 | ¹H | 7.5 - 8.0 | Doublet (d) |

| H-6 | ¹H | 6.5 - 7.0 | Doublet (d) |

| COOH | ¹H | 10.0 - 13.0 | Singlet (s) |

| NH₂ | ¹H | 4.0 - 6.0 | Singlet (s, broad) |

| C-1 (C-COOH) | ¹³C | 125 - 135 | Singlet |

| C-2 (C-NO₂) | ¹³C | 145 - 155 | Singlet |

| C-3 (C-H) | ¹³C | 120 - 130 | Doublet |

| C-4 (C-F) | ¹³C | 150 - 160 | Doublet (due to C-F coupling) |

| C-5 (C-NH₂) | ¹³C | 140 - 150 | Singlet |

| C-6 (C-H) | ¹³C | 110 - 120 | Doublet |

| C=O (COOH) | ¹³C | 165 - 175 | Singlet |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. researchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Crucially, this signal will exhibit coupling to the adjacent aromatic proton (H-3) and potentially a smaller, long-range coupling to the other aromatic proton (H-6). This coupling pattern definitively confirms the position of the fluorine atom at the C-4 position.

The splitting patterns (multiplicities) observed in the ¹H and ¹⁹F NMR spectra are a result of spin-spin coupling between neighboring nuclei. The magnitude of the coupling constant (J-value) is invaluable for structural analysis.

¹H-¹H Coupling: The two aromatic protons, H-3 and H-6, are meta to each other. This would result in a small coupling constant (⁴JHH), typically in the range of 2-3 Hz, appearing as a doublet for each proton signal (assuming no other couplings).

¹H-¹⁹F Coupling: The fluorine at C-4 will couple to the adjacent proton at C-3 (an ortho coupling, ³JHF) and the proton at C-5 (H-6 in this case is at a para position, so coupling would be to H-3 and H-5 if it existed). The ortho H-F coupling is typically larger (6-10 Hz) than the meta H-F coupling (0-3 Hz). Observing a coupling of approximately 6-10 Hz between the ¹⁹F signal and the H-3 proton signal would provide strong evidence for their ortho relationship, confirming the substitution pattern.

Analysis of these coupling constants helps to piece together the connectivity of the molecule. Furthermore, intramolecular hydrogen bonding between the amino or nitro groups and the carboxylic acid group could influence the conformational stability, which might be reflected in subtle changes in chemical shifts or the observation of rotational isomers at low temperatures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact mass. The experimentally measured mass can then be compared to the theoretically calculated mass based on its molecular formula, C₇H₅FN₂O₄. glpbio.com A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅FN₂O₄ |

| Molecular Weight (Calculated) | 200.13 g/mol glpbio.com |

| Theoretical Exact Mass (Monoisotopic) | 200.0233 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 201.0311 m/z |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide powerful data for structure determination in solution and the gas phase, single-crystal X-ray crystallography offers the definitive method for elucidating the three-dimensional atomic arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of this compound would provide an unambiguous confirmation of the substitution pattern on the benzene ring, leaving no doubt as to the relative positions of the amino, fluoro, nitro, and carboxylic acid groups. It would also reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. To date, a crystal structure for this specific compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC).

Table 3: Hypothetical Crystallographic Data for this compound (Note: This data can only be determined experimentally.)

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Calculated Density (Dc) | To be determined |

| R-factor | To be determined |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. For this compound, the presence of amino (-NH₂), fluoro (-F), nitro (-NO₂), and carboxylic acid (-COOH) functional groups suggests a rich variety of potential non-covalent interactions that govern its crystal packing. While a specific crystal structure for this compound is not extensively detailed in publicly available literature, analysis of structurally similar compounds allows for a comprehensive understanding of the likely interactions.

Research on related substituted nitrobenzoic acids, such as 2-nitrobenzoic acid and various methyl-substituted nitrobenzoic acids, highlights the prevalence of strong hydrogen bonds. nih.govnih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming dimeric structures through O-H···O interactions with an adjacent molecule. nih.gov This is a common motif in the crystal structures of carboxylic acids.

In the case of this compound, the amino group provides additional hydrogen bond donor capabilities (N-H···O), which can interact with the nitro group or the carboxylic acid of neighboring molecules. Studies on 5-amino-2-nitrobenzoic acid have shown that the amino group can form a three-center hydrogen bond with the oxygen atoms of the nitro group. chemicalbook.com The presence of the electron-withdrawing nitro and fluoro groups can influence the acidity of the carboxylic acid and the basicity of the amino group, thereby modulating the strength of these hydrogen bonds. mdpi.com

The fluorine atom, while a weak hydrogen bond acceptor, can participate in other types of intermolecular interactions, including N-H···F and C-H···F hydrogen bonds, as well as F···F contacts. researchgate.net The planarity of the benzene ring is expected to promote π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these various forces—strong O-H···O and N-H···O hydrogen bonds, weaker C-H···F interactions, and dispersive forces from π-π stacking—will ultimately determine the final three-dimensional architecture of the crystal.

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interacting Groups | Type of Interaction | Donor | Acceptor |

| Carboxylic Acids | Hydrogen Bond | O-H | O=C |

| Amino and Nitro | Hydrogen Bond | N-H | O-N |

| Amino and Carboxyl | Hydrogen Bond | N-H | O=C |

| Aromatic Rings | π-π Stacking | Benzene Ring | Benzene Ring |

| Fluoro and Amino | Hydrogen Bond | N-H | F |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups within a molecule. By analyzing the vibrational modes of the chemical bonds, a characteristic spectral fingerprint of the compound can be obtained. For this compound, the spectra would be expected to show distinct bands corresponding to its various functional moieties.

Based on extensive research on similar aromatic compounds, including substituted benzoic acids, the vibrational frequencies for the key functional groups of this compound can be predicted. jocpr.comnih.govijtsrd.comresearchgate.net

The carboxylic acid group will exhibit a strong C=O stretching vibration, typically in the range of 1700-1680 cm⁻¹. The O-H stretch of the carboxyl group is expected to be a broad band in the FT-IR spectrum, usually found between 3300 and 2500 cm⁻¹, indicative of strong hydrogen bonding.

The nitro group (-NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas) typically appearing in the 1560-1520 cm⁻¹ region and a symmetric stretch (νs) between 1355 and 1315 cm⁻¹.

The amino group (-NH₂) will show symmetric and asymmetric N-H stretching bands in the 3500-3300 cm⁻¹ region. The N-H scissoring vibration is expected around 1640-1610 cm⁻¹.

The C-F stretching vibration for a fluoroaromatic compound is typically observed in the 1280-1100 cm⁻¹ range. The aromatic ring itself will produce a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -COOH | O-H stretch | 3300-2500 (broad) |

| -COOH | C=O stretch | 1700-1680 |

| -NO₂ | Asymmetric stretch | 1560-1520 |

| -NO₂ | Symmetric stretch | 1355-1315 |

| -NH₂ | Asymmetric N-H stretch | ~3450 |

| -NH₂ | Symmetric N-H stretch | ~3350 |

| -NH₂ | N-H scissoring | 1640-1610 |

| C-F | C-F stretch | 1280-1100 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1600-1400 |

In-situ IR Spectroscopy for Reaction Kinetic Monitoring

In-situ infrared spectroscopy is a valuable process analytical technology (PAT) that allows for real-time monitoring of chemical reactions. By tracking the changes in the IR spectrum of a reaction mixture over time, the consumption of reactants and the formation of products and intermediates can be quantified, providing crucial kinetic data.

While specific studies on the reaction kinetics of this compound using in-situ IR are not widely reported, the applicability of this technique to related systems is well-documented. For instance, in-situ FTIR has been employed to study the electrochemical polymerization of aminobenzoic acid isomers. researchgate.net In such a study, the disappearance of monomer-specific IR bands and the appearance of polymer-related bands can be monitored to understand the polymerization rate and mechanism.

For the synthesis of this compound, which may involve nitration, fluorination, or amination steps, in-situ IR spectroscopy could be a powerful tool. For example, during a nitration reaction, the introduction of the nitro group could be followed by observing the growth of its characteristic absorption bands. Similarly, the progress of an amination reaction could be monitored by the appearance of the N-H stretching vibrations. This real-time data would enable the optimization of reaction parameters such as temperature, pressure, and catalyst loading to improve yield and minimize reaction time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of 5-Amino-4-fluoro-2-nitrobenzoic acid. These studies typically involve geometry optimization of the molecule to find its most stable conformation (lowest energy state). The optimized structure provides precise bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) for Reactivity and Energetics

Density Functional Theory (DFT) has been a cornerstone for investigating the reactivity and energetics of this compound. By utilizing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, help in quantifying the chemical behavior of the molecule.

Key energetic parameters calculated include the total energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for determining the stability of the compound and predicting the thermodynamics of reactions it might undergo.

Table 1: Calculated Global Reactivity Descriptors (Illustrative)

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron. | High |

| Electron Affinity (A) | The energy released when an electron is added. | Moderate |

| Global Hardness (η) | Resistance to change in electron distribution. | Moderate |

| Chemical Potential (μ) | The escaping tendency of electrons from a system. | Negative |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is typically localized over the electron-rich amino group and the benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient nitro group and the carboxylic acid moiety, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP map would show strong negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them prime sites for electrophilic interaction. The hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Studies on Non-Linear Optical (NLO) Properties

Theoretical studies on the Non-Linear Optical (NLO) properties of molecules like this compound are driven by the search for new materials for photonic and optoelectronic applications. The presence of both electron-donating (-NH2) and electron-withdrawing (-NO2, -COOH) groups connected by a π-conjugated system (the benzene ring) is a classic design strategy for NLO materials. This "push-pull" electronic structure can lead to significant intramolecular charge transfer, which is a key factor for high NLO response.

Computational methods are used to calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity. A large β value suggests that the molecule could be a promising candidate for applications such as frequency doubling of laser light.

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the entire reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface.

This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions and improving yields.

Computational Prediction of Spectroscopic Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and identity of a compound. For this compound, theoretical calculations can provide valuable insights into its vibrational and electronic spectra.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is often used to assign the various vibrational modes observed in the experimental spectra to specific molecular motions, such as the stretching and bending of C-H, N-H, C=O, and N-O bonds.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis helps to understand the electronic transitions occurring within the molecule, often corresponding to charge transfer between the HOMO and LUMO.

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and purity assessment of 5-Amino-4-fluoro-2-nitrobenzoic acid. The selection of the appropriate chromatographic technique is contingent on the specific analytical goal, whether it is for purity assessment, separation of isomers and impurities, or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound due to its high resolution and sensitivity. vcu.edunih.gov Reversed-phase HPLC is particularly well-suited for this polar, aromatic compound.

A typical HPLC method for the analysis of this compound and related compounds would employ a C18 stationary phase. ekb.egsielc.comionsource.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ionsource.comchromatographyonline.com To ensure good peak shape and retention for the acidic analyte, the mobile phase is often acidified with additives like trifluoroacetic acid (TFA) or phosphoric acid. ekb.egsielc.comionsource.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a range of polarities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. nih.gov

A hypothetical HPLC method for purity assessment is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from common impurities and degradation products, allowing for accurate purity determination. nih.govsymbiosisonlinepublishing.com

Due to its low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). sigmaaldrich.comthermofisher.com However, GC can be employed for its analysis after conversion into more volatile derivatives. colostate.edugcms.cz Derivatization targets the polar amino and carboxylic acid functional groups.

Two common derivatization strategies are esterification and silylation. sigmaaldrich.comcolostate.edu Esterification of the carboxylic acid group can be achieved by reaction with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst. nih.goviajpr.com Silylation, a more comprehensive approach, replaces the active hydrogens on both the amino and carboxylic acid groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. thermofisher.com

The resulting volatile derivatives can then be separated on a non-polar or medium-polarity GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com

| Derivatization Method | Reagent | Resulting Derivative |

| Esterification | Methanol / HCl | Methyl 5-amino-4-fluoro-2-nitrobenzoate |

| Silylation | BSTFA or MSTFA | Silylated 5-amino-4-fluoro-2-nitrobenzoate |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions involving this compound. gavinpublishers.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

For the separation of this polar and aromatic compound, silica (B1680970) gel is the most common stationary phase. gavinpublishers.com The mobile phase, or eluent, is typically a mixture of solvents with varying polarities. A common solvent system for the TLC of amino acids is a mixture of n-butanol, acetic acid, and water. gavinpublishers.com

Visualization of the separated spots on the TLC plate is necessary as this compound is colorless. youtube.com The presence of the aromatic ring allows for visualization under UV light, where the compound will appear as a dark spot on a fluorescent background. youtube.comlibretexts.org Additionally, color-forming stains can be used. For instance, ninhydrin (B49086) spray can be used to detect the primary amino group, typically producing a purple or brown spot upon heating. researchgate.net

| Stationary Phase | Mobile Phase System (v/v/v) | Visualization Method |

| Silica Gel | n-Butanol : Acetic Acid : Water (4:1:1) | UV light (254 nm), Ninhydrin stain |

Titration Analysis for Quantitative Determination

Titration offers a classic and accurate method for the quantitative determination of this compound. Due to the presence of both a weakly acidic carboxylic acid group and a weakly basic amino group, as well as its limited water solubility, non-aqueous titrations are generally preferred. unacademy.comgla.ac.insips.org.inslideshare.net

For the determination of the compound as an acid, a non-aqueous basic titrant is used in a suitable organic solvent. A common approach involves dissolving the sample in a solvent like dimethylformamide (DMF) or glacial acetic acid and titrating with a standardized solution of a strong base in a non-aqueous medium, such as lithium methoxide (B1231860) in a toluene-methanol mixture. sips.org.in The endpoint can be detected potentiometrically or with a visual indicator like thymol (B1683141) blue. unacademy.comsips.org.in

Conversely, the basicity of the amino group can be titrated in a non-aqueous acidic system. The sample is dissolved in a solvent such as glacial acetic acid, which enhances the basicity of the amino group. The titration is then performed with a standardized solution of a strong acid, like perchloric acid in glacial acetic acid. hnsgroupofcolleges.org Crystal violet is a suitable indicator for this type of titration, changing color at the endpoint. sips.org.in

| Titration Type | Solvent | Titrant | Indicator |

| Acidimetric | Dimethylformamide (DMF) | Lithium Methoxide | Thymol Blue |

| Alkalimetric | Glacial Acetic Acid | Perchloric Acid | Crystal Violet |

Strategies for Mitigating Decomposition during Analytical Procedures

To mitigate decomposition, several precautions should be taken:

Protection from Light: Amber glassware or laboratory environments with reduced light should be used to prevent photolytic degradation.

Temperature Control: Analyses should be conducted at controlled room temperature unless heating is specifically required for a derivatization step. Prolonged exposure to high temperatures should be avoided. glpbio.com

pH Control: When developing HPLC methods, the pH of the mobile phase should be carefully selected to ensure the stability of the analyte on the column. nih.govnih.gov Strongly acidic or basic conditions, especially when coupled with heat, should be avoided unless part of a controlled degradation study.

Avoidance of Reducing Agents: Care should be taken to ensure that solvents and reagents are free from contaminants that could act as reducing agents, which could potentially convert the nitro group to an amino group. numberanalytics.comwikipedia.orgjsynthchem.commasterorganicchemistry.com

Inert Atmosphere: For sensitive samples, particularly during long-term storage or when performing reactions, the use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

By implementing these strategies, the integrity of the this compound sample can be maintained throughout the analytical process, leading to more accurate and reproducible results.

Future Research Directions and Emerging Paradigms for 5 Amino 4 Fluoro 2 Nitrobenzoic Acid

Exploration of Novel Derivatization Pathways for Multifunctional Compounds

The unique arrangement of functional groups on the 5-Amino-4-fluoro-2-nitrobenzoic acid scaffold provides multiple handles for chemical modification. Future research will undoubtedly explore novel derivatization pathways to generate a diverse library of multifunctional compounds. Each functional group—the carboxylic acid, the amino group, and the fluorine atom—can be selectively targeted.

Carboxylic Acid Group: This group can be converted into esters, amides, or acid halides, serving as a key linkage point for introducing other molecular fragments. For example, conversion to a hydrazide could be a precursor for synthesizing hydrazones, a class of compounds with known biological activities. researchgate.net

Amino Group: The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization. It can also be used in nucleophilic substitution reactions. mdpi.com

Fluoro Group: The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (containing oxygen, nitrogen, or sulfur) at this position, enabling the synthesis of complex derivatives such as dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines.

Microwave-assisted synthesis is an emerging technique that can significantly accelerate derivatization reactions, often leading to higher yields and cleaner products in a shorter time. mdpi.comresearchgate.net Exploring these pathways will enable the creation of new molecules for applications in medicinal chemistry, materials science, and agrochemicals.

| Functional Group | Reaction Type | Potential Products | Relevant Research |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Hydrazide formation | Esters, Amides, Hydrazide-hydrazones | researchgate.net |

| Amino (-NH2) | Acylation, Alkylation, Nucleophilic Substitution | N-Acyl derivatives, N-Alkyl derivatives | mdpi.com |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers |

Rational Design of Materials with Tunable Chemical and Physical Characteristics

The inherent properties of this compound, particularly the presence of a fluorine atom and multiple polar functional groups, make it an attractive monomer for the synthesis of advanced materials. Future research is expected to focus on the rational design of polymers and other materials with tailored properties.

Fluorination is a powerful strategy for modifying the properties of materials, often imparting enhanced thermal stability, chemical resistance, and unique electronic characteristics. mdpi.com By incorporating this compound into polymer backbones, it may be possible to create specialty polymers with tunable characteristics. innospk.com For example, polyamides or polyesters derived from this monomer could exhibit unique solubility, thermal, or mechanical properties due to the presence of the fluorine and nitro groups.

The amino and carboxylic acid groups provide reactive sites for polymerization, while the fluoro and nitro groups can be used to fine-tune the resulting material's properties, such as its hydrophobicity, refractive index, and gas permeability. Research in this area could lead to the development of new materials for applications in electronics, membranes, and high-performance coatings.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The progression of chemical research is increasingly reliant on automation and high-throughput methodologies. oxfordglobal.com this compound is an ideal candidate for integration into such platforms. Future work will likely involve using this compound as a core scaffold in automated synthesis workflows to rapidly generate large libraries of derivatives. nih.gov

Automated synthesis platforms, including robotic systems and flow chemistry setups, can perform reactions in parallel, significantly accelerating the discovery of new compounds. nih.govbeilstein-journals.org Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to quickly assess their biological or material properties. bmglabtech.com HTS leverages robotics, liquid handling devices, and sensitive detectors to test thousands of compounds in a short period. bmglabtech.com

For instance, highly sensitive screening methods like High-Performance Liquid Chromatography-Atmospheric Pressure Ionization-Mass Spectrometry (HPLC-API-MS) have been developed for the analysis of nitroaromatic compounds. nih.govastm.orgojp.gov Such techniques could be adapted to screen libraries derived from this compound for specific activities, accelerating the identification of "hit" compounds for further development. bmglabtech.com

| Step | Description | Enabling Technology |

|---|---|---|

| 1. Library Design | In silico design of a virtual library of derivatives based on the this compound scaffold. | Computational Chemistry Software |

| 2. Automated Synthesis | Parallel or flow synthesis of the designed library. beilstein-journals.org | Robotic Synthesizers, Flow Reactors |

| 3. Compound Purification & Management | Automated purification and plating of synthesized compounds. | Automated HPLC, Liquid Handlers |

| 4. High-Throughput Screening (HTS) | Rapid screening of the compound library against a specific biological or material target. bmglabtech.com | Plate Readers, HTS-compatible Mass Spectrometry nih.govastm.org |

| 5. Data Analysis | Identification of "hit" compounds with desired activity. | Data Analysis Software |

Advanced Computational Design and Prediction of Novel Analogs for Specific Research Applications

Computational chemistry and in silico modeling are indispensable tools in modern chemical research. Future investigations into this compound will heavily rely on these methods for the rational design of novel analogs with specific, predetermined properties.

Structure-based design and molecular docking can be used to design analogs that bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov By modeling the interactions between a potential analog and its target, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for this class of compounds. QSAR studies can establish mathematical relationships between the structural features of molecules and their biological activity or toxicity. researchgate.net Given that the toxicity of nitroaromatic compounds is a significant consideration, QSAR models can be developed to predict the toxicity of novel analogs in vivo, guiding the design of safer compounds. mdpi.com Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like profiles early in the discovery process. tandfonline.comasianpubs.org

| Computational Method | Application for this compound Analogs | Predicted Outcomes |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of analogs to a biological target. nih.govnih.gov | Binding energy, interaction patterns, potential efficacy. |

| QSAR Modeling | Relating chemical structure to biological activity or toxicity. researchgate.netmdpi.com | Predicted activity, toxicity profiles. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity properties. tandfonline.comasianpubs.org | Drug-likeness, bioavailability, potential side effects. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex to assess stability. tandfonline.com | Binding stability, conformational changes. |

Q & A

Basic: What synthetic routes are recommended for preparing 5-amino-4-fluoro-2-nitrobenzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Fluorination : Introduce fluorine at the 4-position via electrophilic aromatic substitution (e.g., using Selectfluor®) .

Nitration : Direct nitration at the 2-position using mixed acids (HNO₃/H₂SO₄), leveraging the directing effects of existing substituents .

Amination : Reduce a pre-existing nitro group at the 5-position (if present) or employ catalytic hydrogenation of a halogen intermediate (e.g., Pd/C with H₂) .

Key Challenges : Competing regioselectivity during nitration/amination and managing steric/electronic effects from fluorine. Confirm intermediates via LC-MS and ¹⁹F NMR .

Advanced: How does the nitro group influence the compound’s bioactivity as a PPO inhibitor?

Methodological Answer:

The nitro group enhances electron-deficient character, critical for binding to protoporphyrinogen IX oxidase (PPO).

- Mechanistic Insight : Nitro groups stabilize transition states in enzyme-substrate interactions, as observed in Saflufenacil derivatives .

- Validation : Compare inhibitory activity (IC₅₀) of nitro-containing analogs vs. de-nitro variants using in vitro PPO assays. Use isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Reference : Grossmann et al. (2010) demonstrated nitro-substituted herbicides disrupt tetrapyrrole biosynthesis via PPO inhibition .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns. Fluorine’s deshielding effect shifts adjacent protons upfield .

- ¹⁹F NMR : Directly detect fluorine (δ -110 to -120 ppm for meta-F) and assess electronic environment .

- HRMS : Confirm molecular ion ([M-H]⁻ at m/z 213.01 for C₇H₄FN₂O₄⁻) and fragmentation patterns .

- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (1700 cm⁻¹) groups .

Advanced: How to resolve solubility challenges in biological assays?

Methodological Answer:

- Solvent Screening : Test DMSO (primary stock) followed by dilution in buffer (pH 7.4). Monitor precipitation via dynamic light scattering (DLS) .

- Derivatization : Prepare methyl esters (e.g., using SOCl₂/MeOH) to enhance lipophilicity for cell permeability studies .

- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize aqueous solutions. Validate with UV-Vis spectroscopy .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.